molecular formula C16H22O4 B1592212 Dicyclopentenyloxyethyl methacrylate CAS No. 68586-19-6

Dicyclopentenyloxyethyl methacrylate

Cat. No.: B1592212
CAS No.: 68586-19-6
M. Wt: 278.34 g/mol
InChI Key: JMIZWXDKTUGEES-UHFFFAOYSA-N
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Description

Dicyclopentenyloxyethyl methacrylate is a specialized functional monomer with the molecular formula C16H22O4 . It is known for its unique properties such as water resistance, solvent resistance, flexibility, and good adhesion. This compound is widely used as a reactive diluent in light-curing materials, making it an ideal choice for applications in UV coatings, adhesives, inks, and resin modification .

Mechanism of Action

Target of Action

Dicyclopentenyloxyethyl methacrylate is a complex organic compound that primarily targets cellular structures. It interacts with the cells and can induce mutations

Mode of Action

The mode of action of this compound involves interaction with cellular structures, potentially leading to mutations . The compound may interact with DNA or other cellular components, leading to changes in the cell’s function or structure.

Result of Action

The primary result of this compound’s action is the potential induction of mutations in cells . This can lead to changes in cell function or structure.

Biochemical Analysis

Biochemical Properties

Dicyclopentenyloxyethyl methacrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with various enzymes and proteins, facilitating the formation of polymer chains. The compound’s interaction with enzymes such as polymerases and transferases is crucial for its incorporation into polymer matrices. These interactions are primarily based on the compound’s ability to form covalent bonds with active sites on the enzymes, leading to the initiation and propagation of polymerization reactions .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling pathways, leading to changes in cellular behavior. For instance, this compound can induce the expression of genes involved in cell proliferation and differentiation, thereby affecting cell growth and development .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors on the cell surface, triggering a cascade of intracellular events. These events include the activation of secondary messengers, which in turn modulate the activity of various enzymes and transcription factors. This leads to alterations in gene expression and subsequent changes in cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over time when exposed to environmental factors such as light and heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including changes in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell behavior. Threshold effects have been observed, where a certain dosage level triggers a marked response in the cells. Additionally, high doses of this compound can result in toxic or adverse effects, including cell death and tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through oxidation, reduction, and hydrolysis reactions, leading to the formation of metabolites that are further processed by the cell. These metabolic pathways are essential for the compound’s detoxification and elimination from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing it to reach its target sites within the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions are crucial for the compound’s biological activity and effects on cellular function .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism and energy production .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dicyclopentenyloxyethyl methacrylate is typically synthesized through an addition reaction between acrylic acid and dicyclopentadiene in the presence of a trifluoromethanesulfonic acid catalyst. The reaction conditions include a molar ratio of acrylic acid to dicyclopentadiene of (1.0-1.3):1, a catalyst dosage of 0.05-0.15% of the total mass of the reaction liquid, a reaction temperature of 70-100°C, a stirring speed of 200-300 rpm, and a reaction time of 2-6 hours .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then purified and packaged for various applications.

Chemical Reactions Analysis

Types of Reactions: Dicyclopentenyloxyethyl methacrylate undergoes several types of chemical reactions, including:

    Radical Polymerization: This compound can participate in radical polymerization reactions, forming polymers with unique properties.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common in its typical applications.

    Substitution Reactions: The compound can also participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Radical Polymerization: Common reagents include radical initiators such as benzoyl peroxide. The reaction is typically carried out at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.

Major Products Formed:

    Polymers: The primary products formed from radical polymerization are various polymers with enhanced mechanical strength and thermal stability.

    Oxidized and Reduced Derivatives: Depending on the reagents used, oxidized or reduced derivatives of this compound can be obtained.

Scientific Research Applications

Dicyclopentenyloxyethyl methacrylate has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

  • Ethylene glycol dicyclopentenyl ether methacrylate
  • 2,2-Bis(1-cyclopenten-1-yloxy)ethyl methacrylate

Comparison: Dicyclopentenyloxyethyl methacrylate stands out due to its unique combination of water resistance, solvent resistance, and flexibility. Compared to similar compounds, it offers better adhesion properties and is more suitable for applications requiring high-performance coatings and adhesives .

Properties

IUPAC Name

2,2-di(cyclopenten-1-yloxy)ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O4/c1-12(2)16(17)18-11-15(19-13-7-3-4-8-13)20-14-9-5-6-10-14/h7,9,15H,1,3-6,8,10-11H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIZWXDKTUGEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCC(OC1=CCCC1)OC2=CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

68586-19-6
Record name 2-Propenoic acid, 2-methyl-, 2-[(3a,4,7,7a,?,?-hexahydro-4,7-methano-1H-indenyl)oxy]ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-[[2,3,3a,4,7,7a(or 3a,4,5,6,7,7a)-hexahydro-4,7-methano-1H-indenyl]oxy]ethyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.065.079
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a 3000-liter reactor equipped with a stirrer, a thermometer, an air introducing pipe, a distillation column and a reflux condenser, 776 kg (4 kmoles) of dicyclopentenyloxyethyl alcohol, and 1200 kg (12 kmoles) of methyl methacrylate were placed and mixed well with stirring. The water content of the resulting mixture was 800 ppm. The water content was measured by using a Karl Fischer type digital microamount water content measuring device (mfd. by Mitsubishi Chemical Industries Ltd.). Subsequently, 3 kg of anhydrous lithium hydroxide as a catalyst and 390 g of hydroquinone monomethyl ether as a polymerization inhibitor were added to the reactor, and the reaction was carried out while introducing dried air at a rate of 4 m3/ hr and refluxing the methyl methacrylate through the distillation column. While removing methanol by-produced by the reaction from the distillation column, the reaction was continued until almost no methanol was distilled (about 8 hours), followed by removal of unreacted methyl methacrylate under reduced pressure. After cooling, the reaction solution was filtered under pressure (5 kg/cm2) using a filter paper (pore size 0.1 mm, area 5 m2) placing thereon 10 kg of diatomaceous earth to yield 943 kg of dicyclopentenyloxyethyl methacrylate. The filtering time was 2.5 hours.
Name
dicyclopentenyloxyethyl alcohol
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776 kg
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reactant
Reaction Step One
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1200 kg
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reactant
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3 kg
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catalyst
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390 g
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Dicyclopentenyloxyethyl methacrylate in materials science?

A1: this compound is primarily used as a monomer in the synthesis of various polymers. Its incorporation into polymer chains can significantly impact the resulting material's properties, such as its mechanical strength and glass transition temperature. For instance, it has been successfully employed to enhance the mechanical properties of High-Density Polyethylene (HDPE) nanocomposites reinforced with cellulose nanofibers. []

Q2: How does the bicyclic alkenyl group in this compound contribute to its unique properties?

A2: The presence of the bicyclic alkenyl group provides a site for post-polymerization modifications via thiol-ene click reactions. [] This enables the introduction of various functionalities into the polymer structure, allowing for tailored material properties and diverse applications.

Q3: How does this compound compare to other methacrylates in terms of genotoxicity?

A4: Studies evaluating the genotoxicity of various acrylate/methacrylate compounds, including this compound, in L5178Y mouse lymphoma cells revealed interesting insights. While some compounds showed clear mutagenic responses, this compound displayed equivocal results. [, ] These findings underscore the need for further investigation into the potential mutagenic effects of this compound and highlight the importance of structure-activity relationships in determining the toxicity of chemical compounds.

Q4: Are there any known safety concerns regarding the use of this compound?

A5: this compound has been the subject of toxicological studies, including acute toxicity, subchronic dermal toxicity, and delayed contact sensitization evaluations in rabbits and guinea pigs. [] While these studies suggest relatively low toxicity levels, it's crucial to handle this compound with care and follow appropriate safety guidelines.

Q5: What analytical techniques are commonly used to characterize this compound and its polymers?

A5: Various spectroscopic and chromatographic techniques are employed to characterize this compound and its polymers. These include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to determine the structure and purity of the monomer and analyze the composition of its polymers. []
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies functional groups present in the monomer and its polymers. [, ]
  • Gel Permeation Chromatography (GPC): Determines the molecular weight distribution of polymers synthesized using this compound. []
  • High-Performance Liquid Chromatography (HPLC): Analyzes the purity of this compound monomer and identifies residual monomers in its polymers. []

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